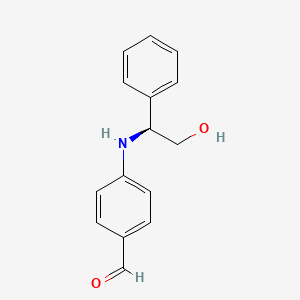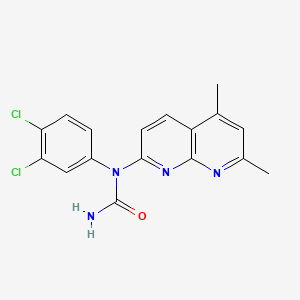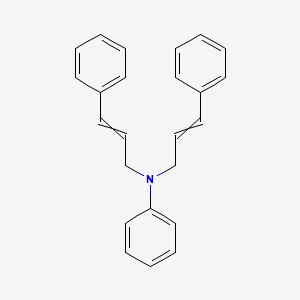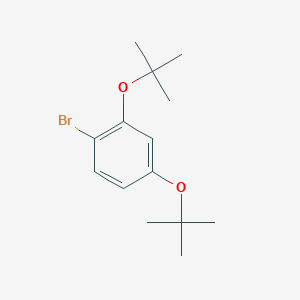
1-Bromo-2,4-di-tert-butoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,4-di-tert-butoxybenzene is an organic compound with the molecular formula C₁₀H₁₃BrO. It is characterized by a benzene ring substituted with two tert-butoxy groups and a bromine atom. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-di-tert-butoxybenzene can be synthesized through the bromination of 2,4-di-tert-butoxybenzene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as ferric bromide (FeBr₃) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a similar bromination process but on a larger scale. The reaction is carried out in a reactor vessel with continuous monitoring of temperature and pressure to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
1-Bromo-2,4-di-tert-butoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of 1,2,4-tri-tert-butoxybenzene.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: 1,2,4-tri-tert-butoxybenzene.
Substitution: Hydroxy- or amino-substituted derivatives.
Scientific Research Applications
1-Bromo-2,4-di-tert-butoxybenzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and other biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: The compound is used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-Bromo-2,4-di-tert-butoxybenzene exerts its effects depends on the specific application. For example, in enzyme inhibition, the compound may interact with the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological or chemical context.
Comparison with Similar Compounds
1-Bromo-4-tert-butylbenzene
1-Bromo-2,4,6-tri-tert-butylbenzene
1-Bromo-2-(tert-butoxy)benzene
Properties
CAS No. |
184291-70-1 |
|---|---|
Molecular Formula |
C14H21BrO2 |
Molecular Weight |
301.22 g/mol |
IUPAC Name |
1-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H21BrO2/c1-13(2,3)16-10-7-8-11(15)12(9-10)17-14(4,5)6/h7-9H,1-6H3 |
InChI Key |
NZQDCGPRELLXIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)Br)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


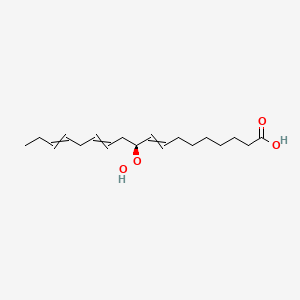

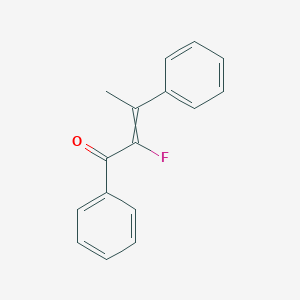
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropionamide](/img/structure/B15165023.png)

![{1-Iodo-2-[(trimethylsilyl)ethynyl]pent-1-en-1-yl}(trimethyl)silane](/img/structure/B15165034.png)

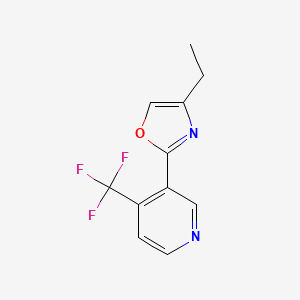
![2-Azido-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B15165043.png)
![4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol](/img/structure/B15165051.png)
![1,7-Dioxaspiro[4.4]nonan-8-one, 3,4-bis(phenylmethoxy)-, (3R,4S,5R)-](/img/structure/B15165059.png)
